molecular formula C26H19BrCl2FNO4S B300525 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione

5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Cat. No. B300525
M. Wt: 611.3 g/mol
InChI Key: IXRHQZCHHIFLKD-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as BTF, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in medicine and biotechnology.

Mechanism of Action

The mechanism of action of 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerase II and XIAP. 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis. These mechanisms contribute to the anticancer activity of 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione.
Biochemical and Physiological Effects
5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its anticancer, anti-inflammatory, and antioxidant properties, 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been shown to modulate the immune system, promoting the activation of immune cells and enhancing their ability to kill cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione for lab experiments is its high potency and selectivity for cancer cells, making it a valuable tool for studying cancer biology and developing new cancer therapies. However, 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. Additionally, the mechanism of action of 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione. One area of interest is the development of novel drug delivery systems to improve the solubility and bioavailability of 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione. Another direction is the investigation of 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione in combination with other anticancer agents, to determine whether it can enhance the efficacy of existing therapies. Additionally, further research is needed to fully understand the mechanism of action of 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione and its potential applications in the treatment of other diseases beyond cancer, such as inflammatory and autoimmune disorders.
Conclusion
In conclusion, 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a promising compound with potent anticancer, anti-inflammatory, and antioxidant properties. Its mechanism of action is not fully understood, but it has been shown to inhibit key enzymes involved in cancer cell proliferation and survival, activate the p53 pathway, and modulate the immune system. While 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has limitations in terms of solubility and mechanistic understanding, it has significant potential for further research and development as a cancer therapy and beyond.

Synthesis Methods

The synthesis of 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves the reaction of 2-chloro-6-fluorobenzaldehyde with 5-bromo-2-chlorobenzyl alcohol in the presence of potassium carbonate. The resulting product is then reacted with ethyl 3-mercaptoacetoacetate to form the thiazolidine ring, followed by dehydration to yield 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione. The synthesis of 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been optimized to achieve high yields and purity, making it a suitable candidate for further research.

Scientific Research Applications

5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to exhibit potent anticancer activity in various cancer cell lines, including breast, lung, and colon cancer. It has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C26H19BrCl2FNO4S

Molecular Weight

611.3 g/mol

IUPAC Name

(5E)-5-[[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]methylidene]-3-[(2-chloro-6-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C26H19BrCl2FNO4S/c1-2-34-22-11-15(10-18(27)24(22)35-14-16-6-3-4-7-19(16)28)12-23-25(32)31(26(33)36-23)13-17-20(29)8-5-9-21(17)30/h3-12H,2,13-14H2,1H3/b23-12+

InChI Key

IXRHQZCHHIFLKD-FSJBWODESA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=C(C=CC=C3Cl)F)Br)OCC4=CC=CC=C4Cl

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=C(C=CC=C3Cl)F)Br)OCC4=CC=CC=C4Cl

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=C(C=CC=C3Cl)F)Br)OCC4=CC=CC=C4Cl

Origin of Product

United States

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